molecular formula C19H12ClFN4O2S B11607825 (7Z)-7-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3-fluorophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-7-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3-fluorophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B11607825
M. Wt: 414.8 g/mol
InChI Key: XCICANHGMCQCCW-NXVVXOECSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-CHLORO-3-[(7Z)-3-(3-FLUOROPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-3-[(7Z)-3-(3-FLUOROPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. The process may start with the preparation of the thiazolo[3,2-a][1,3,5]triazine core, followed by the introduction of the indole moiety and subsequent functionalization to introduce the chloro and fluoro substituents. Reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen or removal of hydrogen.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary widely depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while substitution reactions could introduce new functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors, receptor modulators, or other bioactive agents. Their interactions with biological macromolecules can provide insights into cellular processes and disease mechanisms.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, infectious diseases, or neurological disorders.

Industry

In industry, this compound might be used in the development of advanced materials, such as polymers, coatings, or electronic components. Its unique chemical properties could contribute to the performance and functionality of these materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids. These interactions could modulate biochemical pathways and lead to the desired therapeutic effects. Detailed studies, including molecular docking and biochemical assays, would be necessary to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other heterocyclic compounds with comparable structural features, such as:

  • 5-CHLORO-3-[(7Z)-3-(3-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE
  • 5-CHLORO-3-[(7Z)-3-(3-METHYLPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE

Uniqueness

The uniqueness of 5-CHLORO-3-[(7Z)-3-(3-FLUOROPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its specific combination of functional groups and structural features. The presence of both chloro and fluoro substituents, along with the thiazolo[3,2-a][1,3,5]triazine core, may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C19H12ClFN4O2S

Molecular Weight

414.8 g/mol

IUPAC Name

(7Z)-7-(5-chloro-2-oxo-1H-indol-3-ylidene)-3-(3-fluorophenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C19H12ClFN4O2S/c20-10-4-5-14-13(6-10)15(17(26)23-14)16-18(27)25-9-24(8-22-19(25)28-16)12-3-1-2-11(21)7-12/h1-7H,8-9H2,(H,23,26)/b16-15-

InChI Key

XCICANHGMCQCCW-NXVVXOECSA-N

Isomeric SMILES

C1N=C2N(CN1C3=CC(=CC=C3)F)C(=O)/C(=C/4\C5=C(C=CC(=C5)Cl)NC4=O)/S2

Canonical SMILES

C1N=C2N(CN1C3=CC(=CC=C3)F)C(=O)C(=C4C5=C(C=CC(=C5)Cl)NC4=O)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.